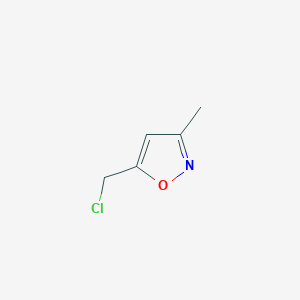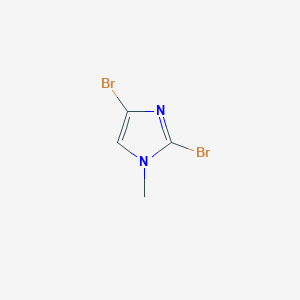
2-Acetiltiazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 2-acetylthiazole-4-carboxylate is a chemical compound with the molecular formula C8H9NO3S . It has a molecular weight of 199.23 . The IUPAC name for this compound is ethyl 2-acetyl-1,3-thiazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-acetylthiazole-4-carboxylate is 1S/C8H9NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
Ethyl 2-acetylthiazole-4-carboxylate is a solid at room temperature . It has a boiling point of 310.6±34.0C at 760 mmHg and a melting point of 68-69C .Aplicaciones Científicas De Investigación
Agente Antimicrobiano
Los derivados del 2-Acetiltiazol-4-carboxilato de etilo han sido estudiados por sus propiedades antimicrobianas. La investigación indica que estos compuestos pueden ser efectivos contra cepas bacterianas multirresistentes . Son particularmente útiles en la síntesis de bases de Schiff, que son conocidas por sus roles terapéuticos como agentes antibacterianos. Estos compuestos han mostrado buenos valores de concentración mínima inhibitoria (CMI), lo que indica su potencial como agentes antimicrobianos efectivos.
Actividad Antifúngica
Además de sus propiedades antibacterianas, los derivados del tiazol exhiben actividad antifúngica. Se ha demostrado que inhiben el crecimiento de varias cepas de hongos, incluidas las especies de Candida . Esto los hace valiosos en el desarrollo de nuevos tratamientos antifúngicos, especialmente frente a la creciente resistencia a los antifúngicos.
Propiedades Antiinflamatorias
Las propiedades antiinflamatorias de los derivados del tiazol los convierten en candidatos para el tratamiento de enfermedades inflamatorias. Potencialmente pueden inhibir la producción de citoquinas proinflamatorias, reduciendo así la inflamación .
Potencial Anticancerígeno
Los compuestos del tiazol se han explorado por sus actividades anticancerígenas. Pueden actuar como inhibidores del crecimiento de células cancerosas y se han asociado con diversos mecanismos de acción, incluida la inducción de apoptosis y el arresto del ciclo celular . Esta área de investigación es particularmente prometedora para el desarrollo de nuevas terapias contra el cáncer.
Efectos Analgésicos
Las propiedades analgésicas de los derivados del tiazol son otra área de interés. Estos compuestos pueden ofrecer alivio del dolor al modular las vías del dolor, convirtiéndolos en posibles candidatos para nuevos fármacos analgésicos .
Inhibición Enzimática
Los derivados del tiazol se han utilizado en el estudio de la inhibición enzimática. Pueden unirse a enzimas específicas e inhibir su actividad, lo cual es útil para comprender los mecanismos de la enfermedad y desarrollar terapias específicas . Por ejemplo, se han acoplado con la enzima UDP-N-acetilmuramato/L-alanina ligasa, mostrando altas afinidades de unión y sugiriendo su papel como antagonistas .
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement H302 is associated with it, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRRJINEWZWGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433760 | |
| Record name | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160060-21-9 | |
| Record name | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















